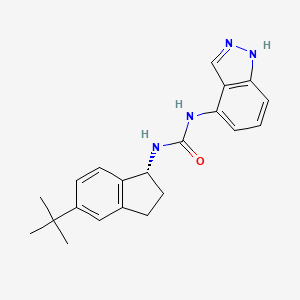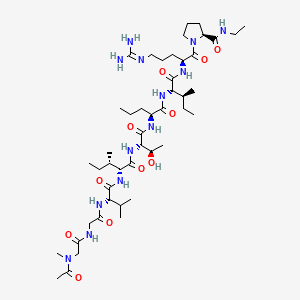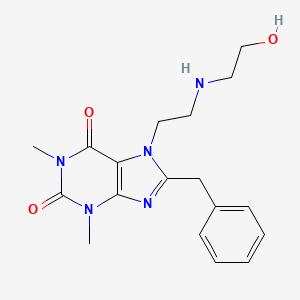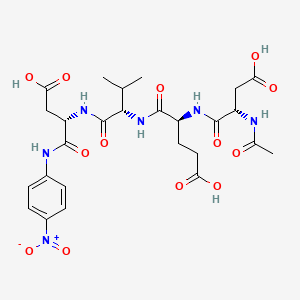
Chlorhydrate d'adiphénine
Vue d'ensemble
Description
Adiphenine hydrochloride is an anticholinergic and a non-competitive inhibitor of nicotinic acetylcholine receptor (nAChR) . It is used as an antispasmodic and has been marketed in drug associations to treat muscle spasms and relieve pain in colic and cramps .
Synthesis Analysis
Adiphenine hydrochloride has been the subject of research to solve its solid-state hygroscopicity problem. Stable, nonhygroscopic multicomponent crystal forms of adiphenine have been prepared. Two new salts of adiphenine were designed by recognition of intermolecular interaction patterns in the Cambridge Structural Database (CSD) and Δp Ka rules .Molecular Structure Analysis
The molecular structure of adiphenine hydrochloride has been determined by single-crystal X-ray analysis from three-dimensional counter data . The molecular formula is C20H26ClNO2 .Chemical Reactions Analysis
Adiphenine hydrochloride exhibits a classical high hygroscopicity behavior, which retains water fast from 50% of relative humidity (RH), increasing up to 22% of its initial mass in 90% of RH .Physical And Chemical Properties Analysis
Adiphenine hydrochloride has a molecular weight of 347.9 g/mol . More detailed physical and chemical properties are not available in the search results.In Vivo
Adiphenine hydrochloride has been used in a variety of in vivo studies. It has been used to study the effects of hypertension, angina pectoris, and chronic bronchitis. It has also been used to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the central nervous system.
In Vitro
Adiphenine hydrochloride has been used in a variety of in vitro studies. It has been used to study the effects of drugs on cell cultures, to study the effects of drugs on enzymes, and to study the effects of drugs on receptor binding.
Mécanisme D'action
Target of Action
Adiphenine hydrochloride primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Adiphenine hydrochloride acts as a non-competitive inhibitor of the nAChR . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity. Specifically, it has been found to inhibit the α1, α3β4, α4β2, and α4β4 subtypes of the nAChR .
Activité Biologique
Adiphenine hydrochloride has been shown to have a variety of biological activities. It has been shown to increase the release of norepinephrine, which can lead to increased heart rate and blood pressure. It has also been shown to increase the release of serotonin, which can lead to increased relaxation and improved mood.
Biochemical and Physiological Effects
Adiphenine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, which can lead to increased heart rate and blood pressure. It has also been shown to increase the release of serotonin, which can lead to increased relaxation and improved mood.
Avantages Et Limitations Des Expériences En Laboratoire
Adiphenine hydrochloride has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to prepare and store. However, it has limited solubility in water, which can limit its use in some experiments.
Orientations Futures
The future of adiphenine hydrochloride is promising. It has been shown to have a variety of beneficial effects, including increased heart rate and blood pressure, increased relaxation, and improved mood. Further research is needed to explore the potential of this drug for other medical conditions. Additionally, research is needed to better understand the mechanism of action and the pharmacodynamics of this drug. Other potential future directions include the development of new formulations of adiphenine hydrochloride, such as sustained-release formulations and transdermal patches. Additionally, research is needed to explore the potential of adiphenine hydrochloride for the treatment of other diseases, such as depression, anxiety, and obesity. Finally, research is needed to better understand the safety and efficacy of adiphenine hydrochloride in humans.
Applications De Recherche Scientifique
Propriétés anesthésiques locales
Le chlorhydrate d'adiphénine a été utilisé comme anesthésique local. Il agit en réduisant la fréquence des courants mono-canal induits par l'acétylcholine, ce qui peut aider à engourdir une zone ciblée sans affecter la conscience du patient .
Agent spasmolytique
Initialement introduit comme agent spasmolytique, le this compound est connu pour réduire le tonus musculaire. Cette propriété est particulièrement utile pour soulager les spasmes dans le tractus gastro-intestinal, les voies biliaires, la vésicule biliaire, les bronches et la vessie .
Études de solubilité et de thermodynamique
Les propriétés de solubilité et de thermodynamique du this compound ont été largement étudiées. Il a été rapporté que la solubilité du this compound dans divers solvants dépend de la température, les températures plus élevées augmentant généralement la solubilité. Ces recherches sont cruciales pour développer des formulations médicamenteuses et comprendre le comportement du composé dans différents environnements .
Effets anticholinergiques
En tant qu'agent anticholinergique, le this compound peut être utilisé pour étudier les effets du blocage de l'acétylcholine dans le système nerveux. Ceci a des implications pour la recherche sur les maladies où la modulation de l'acétylcholine joue un rôle, comme la maladie d'Alzheimer .
Science des matériaux
Les études d'équilibre de phase solide-liquide du this compound contribuent à la science des matériaux, en particulier au développement de nouveaux matériaux et à l'étude de leurs propriétés dans différentes conditions physiques .
Safety and Hazards
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPINBXAWIMZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045880 | |
| Record name | Adiphenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
50-42-0 | |
| Record name | Adiphenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adiphenine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adiphenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adiphenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adiphenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adiphenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPHENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42B4PDY0AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















